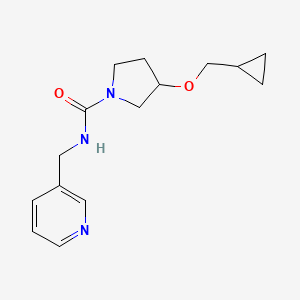

3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c19-15(17-9-13-2-1-6-16-8-13)18-7-5-14(10-18)20-11-12-3-4-12/h1-2,6,8,12,14H,3-5,7,9-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXWUJVZIXXFJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the cyclopropylmethoxy group, and the attachment of the pyridin-3-ylmethyl group. Common synthetic routes may involve:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Cyclopropylmethoxy Group: This step may involve the use of cyclopropylmethanol and appropriate reagents to introduce the cyclopropylmethoxy group.

Attachment of the Pyridin-3-ylmethyl Group: This can be done through nucleophilic substitution reactions using pyridin-3-ylmethyl halides or similar compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a candidate for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved will depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The target compound shares a pyrrolidine-1-carboxamide core with several analogs but differs in substituent composition:

- N-[3-(Aminomethyl)phenyl]pyrrolidine-1-carboxamide (): This derivative replaces the cyclopropylmethoxy and pyridin-3-ylmethyl groups with an aminomethylphenyl substituent.

- Solid-state forms of (S)-N-(3-(morpholinopyridinyl)phenyl)-3-(trifluoroethyl)pyrrolidine-1-carboxamide (): The trifluoroethyl and morpholino-pyridine substituents introduce significant hydrophobicity and electron-withdrawing effects, which may influence crystallinity and solubility in solid-state formulations .

- Pyrazolo[3,4-d]pyrimidin-4-amine derivatives () : While these compounds share the pyridin-3-ylmethyl group, their pyrazolopyrimidine core diverges from the pyrrolidine scaffold, likely altering target selectivity and binding kinetics .

Physicochemical and Functional Properties

- Lipophilicity: The cyclopropylmethoxy group in the target compound may confer moderate lipophilicity, balancing membrane permeability and aqueous solubility.

- Synthetic Accessibility : Compounds with pyridin-3-ylmethyl groups (e.g., ) often utilize reductive amination or nucleophilic substitution for installation, whereas the cyclopropylmethoxy group may require specialized etherification protocols .

- Solid-State Stability : highlights the importance of solid-state forms (e.g., polymorphs, salts) for pyrrolidine carboxamides, suggesting that the target compound’s crystallinity could be optimized for formulation stability .

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

- Substituent-Driven Activity : The pyridin-3-ylmethyl group, common to both the target compound and ’s derivatives, is associated with aromatic stacking interactions in kinase inhibitors or GPCR ligands .

- Metabolic Considerations : Cyclopropyl groups, as in the target compound, are often employed to block oxidative metabolism, suggesting improved half-life over analogs with linear alkoxy chains .

- Formulation Challenges : underscores the need for polymorph screening in pyrrolidine carboxamides, indicating that the target compound’s solid-state properties warrant further investigation .

Biological Activity

3-(Cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C14H19N3O2

- Molecular Weight : 259.32 g/mol

It features a cyclopropylmethoxy group, a pyridin-3-yl group, and a pyrrolidine-1-carboxamide moiety, which contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The compound's structural features allow it to bind selectively to these targets, influencing their activity and resulting in diverse biological responses.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological activities:

- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Early investigations indicate that it may possess antimicrobial activity against certain bacterial strains.

Research Findings and Case Studies

A review of the literature reveals various studies highlighting the biological activity of this compound:

-

Antitumor Studies :

- In vitro assays demonstrated that this compound significantly reduced the viability of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

-

Anti-inflammatory Research :

- Animal models treated with this compound exhibited reduced swelling and pain in inflammatory conditions, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID).

-

Antimicrobial Activity :

- The compound was tested against various bacterial strains, showing notable effectiveness against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 3-(Cyclopropylmethoxy)-N-(pyridin-2-yl)methyl)pyrrolidine-1-carboxamide | Low | Moderate | Low |

| 3-(Cyclopropylmethoxy)-N-(quinolin-3-yl)methyl)pyrrolidine-1-carboxamide | High | Low | High |

This comparison indicates that while this compound has moderate antitumor activity, it excels in anti-inflammatory properties compared to its analogs.

Q & A

What are the optimal synthetic routes for 3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide, and how do reaction conditions influence yield and purity?

Answer:

The synthesis involves multi-step strategies:

- Pyrrolidine ring formation : Cyclization of 1,4-diketones or amino alcohols under controlled pH and temperature (e.g., reflux in THF) .

- Functionalization :

- Cyclopropylmethoxy group: Introduced via nucleophilic substitution (e.g., using cyclopropylmethyl halides and bases like NaH) .

- Pyridinylmethyl carboxamide: Achieved through coupling agents (e.g., EDC/HOBt) between pyrrolidine-1-carboxylic acid and pyridin-3-ylmethylamine .

Critical factors : Solvent polarity (DMF enhances nucleophilicity), temperature (≤60°C prevents decomposition), and stoichiometric ratios (1.2:1 amine:acid for complete coupling). Purity is verified via HPLC (>95%) and NMR .

How can structural analogs inform SAR studies for this compound, particularly regarding the cyclopropylmethoxy substituent?

Answer:

- Comparative analysis : Replace the cyclopropylmethoxy group with methoxy ( ) or trifluoromethyl () to assess steric/electronic effects on target binding.

- Key parameters :

- LogP changes (cyclopropyl enhances lipophilicity vs. polar methoxy).

- Binding affinity shifts in enzyme assays (e.g., IC₅₀ differences in kinase inhibition) .

Methodology : Synthesize analogs, perform docking studies (AutoDock Vina), and validate with SPR or ITC .

What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

Answer:

- NMR : ¹H/¹³C NMR identifies regiochemistry (e.g., pyrrolidine ring conformation) and confirms substituent positions .

- LC-MS : Monitors reaction progress and detects impurities (e.g., unreacted starting materials) .

- IR spectroscopy : Confirms carboxamide C=O stretch (~1650 cm⁻¹) and pyridine ring vibrations .

- HPLC : Quantifies purity using C18 columns with acetonitrile/water gradients .

How can contradictory data in enzyme inhibition assays be resolved for this compound?

Answer:

Contradictions may arise from:

- Assay conditions : pH (e.g., 7.4 vs. 6.8), ionic strength, or co-solvents (DMSO >1% alters activity) .

- Orthogonal validation :

- Use SPR to measure direct binding kinetics (ka/kd) .

- Compare IC₅₀ values across cell-based (e.g., HEK293) and cell-free (recombinant enzyme) assays .

Statistical analysis : Apply ANOVA to identify significant variability sources (p<0.05) .

What computational strategies are recommended for predicting biological targets and off-target effects?

Answer:

- Target prediction :

- Off-target screening :

- Use ChemMapper for structural similarity to known ligands (Tanimoto coefficient ≥0.85) .

- Validate with thermal shift assays (TSA) for protein binding .

What are the critical stability considerations for this compound under various storage and experimental conditions?

Answer:

- Degradation pathways : Hydrolysis of the carboxamide bond in acidic/basic conditions (pH <3 or >10) .

- Storage :

- Lyophilized form at -20°C (stable >12 months).

- Solution stability: DMSO stock (≤6 months at -80°C; avoid freeze-thaw cycles) .

- Experimental conditions : Use inert atmospheres (N₂) for reactions >4 hours to prevent oxidation .

How can the pharmacokinetic profile of this compound be optimized for in vivo studies?

Answer:

- Solubility : Co-solvents (10% PEG-400) or cyclodextrin inclusion complexes .

- Metabolic stability : Introduce deuterium at α-positions (CYP450 resistance) .

- Bioavailability : Nanoformulation (liposomes) for enhanced permeability .

Validation : Conduct Caco-2 assays for absorption and microsomal stability tests (t₁/₂ ≥30 min) .

What methodologies are recommended for resolving stereochemical uncertainties in the pyrrolidine ring?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.